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molecular formula C9H9F3O2 B8492047 4-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol

4-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol

Cat. No. B8492047
M. Wt: 206.16 g/mol
InChI Key: ABPSPEQWAGXAEK-UHFFFAOYSA-N
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Patent
US06541674B2

Procedure details

11.6 g (100 mmol) of p-cresol and 3.9 g (25 mmol) of 75% fluoral hydrate are introduced into a 100 ml reactor. 5.0 g of MgO are added. The mixture is heated at 100° C. for 6 hours. After treating according to the protocol described in Example 1, a yield of 90% of the expected alcohol is obtained.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
[Compound]
Name
MgO
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[CH:9](O)([OH:14])[C:10]([F:13])([F:12])[F:11]>>[F:11][C:10]([F:13])([F:12])[CH:9]([C:1]1[CH:2]=[C:3]([CH3:8])[CH:4]=[CH:5][C:6]=1[OH:7])[OH:14]

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
Quantity
3.9 g
Type
reactant
Smiles
C(C(F)(F)F)(O)O
Step Two
Name
MgO
Quantity
5 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After treating

Outcomes

Product
Name
Type
product
Smiles
FC(C(O)C1=C(C=CC(=C1)C)O)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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